7-Methyl-1-naphthol

Overview

Description

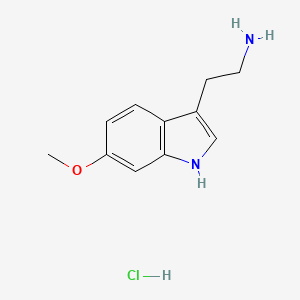

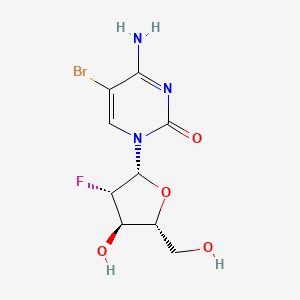

7-Methyl-1-naphthol is an organic compound with the molecular formula C11H10O . It has a molecular weight of 158.2 . It is a solid in physical form .

Synthesis Analysis

The synthesis of 1-naphthols, which includes 7-Methyl-1-naphthol, has been studied systematically. The type and position of a substituent, such as the methyl group in 7-Methyl-1-naphthol, can influence the reactivity and properties of the compound . Guidelines for the preparation of thiol derivatives of 1-naphthol have been obtained through computations .Molecular Structure Analysis

The molecular structure of 7-Methyl-1-naphthol has been analyzed in various studies. The type and position of a substituent can influence the reactivity and properties of the compound . Molecules with substituents in positions 4 and 8 are the least reactive . For the stability and polarizability tensor values, it is more favorable when both substituents are in the same benzene ring .Chemical Reactions Analysis

The chemical reactions of 1-naphthols, including 7-Methyl-1-naphthol, have been studied. Some molecules could exhibit intramolecular O–H–O interactions . The greatest values of alpha, beta, and gamma are more than 5, 60, and 110 times better respectively, than in the urea molecule .Physical And Chemical Properties Analysis

7-Methyl-1-naphthol has a density of 1.1±0.1 g/cm3 . Its boiling point is 307.4±11.0 °C at 760 mmHg . The vapour pressure is 0.0±0.7 mmHg at 25°C . The flash point is 148.8±11.1 °C .Scientific Research Applications

Multifunctional Material Systems

1-Naphthols, including 7-Methyl-1-naphthol, are used in developing efficient multifunctional material systems (MFMS) due to their useful properties and good stability . The type and position of a substituent influence the reactivity and properties of 1-naphthols . They can be used as anti-corrosion materials and as very good materials for NLO devices due to the high stability of the aromatic structure coupled with polarity given by the substituents .

Hair-Dyeing

2-alkyl-1-naphthol, a derivative of 1-naphthol, is used in hair-dyeing . Although not directly mentioned, it’s possible that 7-Methyl-1-naphthol could have similar applications.

Spectrophotometric Detection of Transition Metals

2-nitroso-1-naphthol is used for the spectrophotometric detection of transition metals like ruthenium, palladium, and cobalt . Again, while not directly mentioned, 7-Methyl-1-naphthol could potentially be used in a similar manner.

Synthesis of Thiol Derivatives

1-naphthols, including 7-Methyl-1-naphthol, are used in the synthesis of thiol derivatives . The type and position of a substituent influence the reactivity and properties during this process .

Production of Dyes

1-naphthol is used directly in the production of some dyes . Given its similar structure, 7-Methyl-1-naphthol could potentially be used in a similar way.

Synthesis of Coumarin Derivatives

Coumarin derivatives have a myriad of applications in medical science, biomedical research, and many industrial branches . While the direct use of 7-Methyl-1-naphthol isn’t mentioned, it’s possible that it could be used in the synthesis of these compounds given its similar structure to 1-naphthol.

Safety and Hazards

Mechanism of Action

Target of Action

Naphthol derivatives have been studied for their potential as cognition enhancers , suggesting that they may interact with targets in the central nervous system.

Mode of Action

Naphthoquinone derivatives, which are structurally similar to naphthols, are known to exhibit strong action as antimalarial, antibacterial, antifungal, and anticancer agents . Their mechanism of action could be due to their properties as oxidizing or dehydrogenation agents .

Biochemical Pathways

, naphthol derivatives are known to be involved in microbial degradation pathways. The metabolic pathway starts with the hydrolysis of the ester bond to form 1-naphthol, which is then converted to 1,2-dihydroxynaphthalene via the action of 1-naphthol hydroxylase .

Pharmacokinetics

The study of similar naphthol derivatives could provide insights into the potential adme properties of 7-methyl-1-naphthol .

Result of Action

Naphthol derivatives have been studied for their potential as cognition enhancers , suggesting that they may have effects on cognitive function.

Action Environment

The environmental persistence of polycyclic aromatic hydrocarbons (pahs), which include naphthols, has led to the evolution of new degradative phenotypes through horizontal gene transfer .

properties

IUPAC Name |

7-methylnaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O/c1-8-5-6-9-3-2-4-11(12)10(9)7-8/h2-7,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSVIJCUSYBZPTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC=C2O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80989203 | |

| Record name | 7-Methylnaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80989203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6939-33-9 | |

| Record name | NSC57009 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57009 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Methylnaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80989203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(2-Chloroethylamino)ethylamino]propyl dihydrogen phosphate](/img/structure/B1594398.png)

![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-bromo-6-cyano-4-nitrophenyl)azo]phenyl]-](/img/structure/B1594399.png)

![2,2-Bis[[(2-hexyl-1-oxodecyl)oxy]methyl]-1,3-propanediyl bis(2-hexyldecanoate)](/img/structure/B1594404.png)

![4-[(4-Hydroxyphenyl)diazenyl]benzenesulfonic acid](/img/structure/B1594419.png)